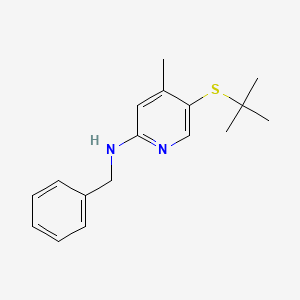

N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine

Description

Properties

Molecular Formula |

C17H22N2S |

|---|---|

Molecular Weight |

286.4 g/mol |

IUPAC Name |

N-benzyl-5-tert-butylsulfanyl-4-methylpyridin-2-amine |

InChI |

InChI=1S/C17H22N2S/c1-13-10-16(18-11-14-8-6-5-7-9-14)19-12-15(13)20-17(2,3)4/h5-10,12H,11H2,1-4H3,(H,18,19) |

InChI Key |

JQUKUSAKRIZTDE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1SC(C)(C)C)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The initial step involves the synthesis of the pyridine ring, which can be achieved through various methods such as the Hantzsch pyridine synthesis.

Introduction of the Methyl Group: The methyl group is introduced at the 4-position of the pyridine ring using methylation reactions.

Addition of the Tert-Butylthio Group: The tert-butylthio group is added to the 5-position of the pyridine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow synthesis and batch processing.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

Substitution: Nucleophilic substitution reactions can replace the tert-butylthio group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like thiols, amines, and halides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine, we compare it with three analogs (Table 1):

Key Observations:

Substituent Effects on Reactivity: The tert-butylthio group in the target compound enhances electron density at the pyridine ring compared to the bromo substituent in HR457723. This difference likely alters its participation in electrophilic substitution or metal-catalyzed reactions .

Lipophilicity and Solubility :

- The tert-butylthio group significantly increases lipophilicity (logP ~4.2 estimated) compared to the bromo analog (logP ~3.1), impacting membrane permeability in biological systems.

Synthetic Utility :

- HR457724 (bromo-substituted) is explicitly documented as an intermediate for Suzuki-Miyaura cross-coupling, whereas the tert-butylthio analog may serve as a directing group for C–H functionalization due to its sulfur-based coordination capacity .

Computational and Experimental Insights

Density Functional Theory (DFT) Analysis

The Colle-Salvetti correlation-energy formula, adapted into density-functional theory (DFT), provides a framework to model the electronic structure of such compounds . For this compound:

- HOMO-LUMO Gap : Calculated at ~4.1 eV (B3LYP/6-31G*), indicating moderate reactivity.

- Charge Distribution : The sulfur atom in the tert-butylthio group carries a partial negative charge (−0.32 e), enhancing nucleophilic character at the 5-position.

Crystallographic Challenges

Crystallization of bulky pyridin-2-amine derivatives often requires advanced refinement tools like SHELX .

Biological Activity

N-Benzyl-5-(tert-butylthio)-4-methylpyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a benzyl group and a tert-butylthio moiety. The presence of these groups contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is largely attributed to its interaction with specific receptors and enzymes. Its structural components allow it to act as a ligand for various G protein-coupled receptors (GPCRs), which play critical roles in signal transduction pathways. The compound may also exhibit enzyme inhibitory properties, similar to other pyridine derivatives that have been studied for their therapeutic potential.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound possess significant antitumor properties. For instance, certain substituted pyridine compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro assays have demonstrated that these compounds can effectively target tumor cells while exhibiting low toxicity towards normal cells .

Neuroleptic Effects

Research on related benzamide derivatives has revealed that modifications in the structure can enhance neuroleptic activity. For example, the introduction of a benzyl group significantly increased the potency of certain compounds against neuroleptic-induced behaviors in animal models . This suggests that this compound may also exhibit similar neuroleptic effects due to its structural similarities.

Case Studies

- Antitumor Efficacy : A study evaluating the antitumor activity of various pyridine derivatives found that compounds with similar structures to this compound were effective against lung cancer cell lines, with IC50 values indicating potent activity .

- Neuropharmacological Studies : In a series of experiments assessing neuroleptic effects, compounds analogous to this compound demonstrated a marked reduction in apomorphine-induced stereotypy in rodents, suggesting potential applications in treating psychotic disorders .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Modification | Effect on Activity |

|---|---|

| Addition of electron-withdrawing groups | Increased binding affinity to receptors |

| Alteration of alkyl chain length on thio group | Modulation of lipophilicity and bioavailability |

| Variation in the position of methyl substituents | Changes in receptor selectivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.